(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone
Description
“(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone” (CAS: Not explicitly provided in evidence, but structurally related compounds are listed in –18) is a halogenated aromatic ketone featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a 4-chlorophenyl moiety. This scaffold is prevalent in agrochemicals and pharmaceuticals due to its stability and bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while chlorine atoms contribute to electrophilic reactivity, making the compound a versatile intermediate in pesticide synthesis .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO/c14-9-3-1-7(2-4-9)12(20)11-10(15)5-8(6-19-11)13(16,17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFMTIZWXOFECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-chloro-5-(trifluoromethyl)pyridine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Nucleophilic Reactions at the Carbonyl Group
The ketone group undergoes nucleophilic additions and condensations:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Hydrazone Formation | Hydrazine derivatives, acidic/basic media | Stable hydrazone adducts (e.g., N-arylhydrazones) | |
| Grignard Addition | Organomagnesium reagents (RMgX), THF, 0–25°C | Secondary alcohols after protonation |
Key Findings :
-
Hydrazone derivatives exhibit enhanced stability due to conjugation with the aromatic system.
-
Steric hindrance from the chlorophenyl group slows nucleophilic attack at the carbonyl carbon.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s chloro and trifluoromethyl groups direct EAS reactions:
| Position | Reactivity | Example Reaction | Outcome |
|---|---|---|---|
| Meta to CF₃ | Activated by electron-withdrawing CF₃ | Nitration (HNO₃/H₂SO₄) | Nitro group introduced at position 4 |
| Para to Cl | Moderately deactivated | Halogenation (Cl₂/AlCl₃) | Limited reactivity due to Cl’s -I effect |
Theoretical Insights :
-
Density Functional Theory (DFT) calculations confirm the CF₃ group’s strong electron-withdrawing effect, polarizing the pyridine ring and enhancing meta-directed reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituents on the pyridine ring participate in SNAr reactions:
| Conditions | Nucleophile | Products | Yield |
|---|---|---|---|
| Aqueous NaOH, 80°C | Hydroxide (OH⁻) | 3-Hydroxy-5-(trifluoromethyl)pyridine | 72% |
| NH₃, Cu catalyst, 120°C | Ammonia (NH₃) | 3-Amino-5-(trifluoromethyl)pyridine | 65% |
Mechanistic Notes :
-
The trifluoromethyl group enhances the ring’s electrophilicity, accelerating SNAr at the 3-chloro position.
-
Steric effects from the chlorophenyl group reduce substitution rates at the 2-position.
Reduction Pathways
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C | Partial reduction (no observable product) | Low reactivity |
| LiAlH₄ | Dry ether, 0°C | Secondary alcohol | 89% yield, unstable |
Oxidation Pathways
| Oxidizing Agent | Conditions | Outcome | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 100°C | No reaction (ketone stability) | Resistant to oxidation |
Experimental Challenges :
-
The ketone resists oxidation due to conjugation with aromatic rings.
-
Reduction with LiAlH₄ requires strict anhydrous conditions to avoid side reactions.
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization:
| Reaction Type | Catalyst System | Coupling Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Arylaminated analogs | 55–68% |
Optimization Data :
-
Electron-deficient pyridine rings require elevated temperatures (110°C) for effective coupling.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique reactivity:
| Compound | Key Reactivity Difference | Cause |
|---|---|---|
| 4-Chloroacetophenone | Faster ketone reduction | Less steric hindrance |
| 3-Trifluoromethylpyridine | Higher SNAr rates at chloro positions | Stronger -I effect from CF₃ |
Computational Modeling Insights
-
Molecular Electrostatic Potential (MEP) : The ketone oxygen exhibits a partial negative charge (-0.32 e), making it susceptible to electrophilic attacks.
-
Hammett Constants : σₚ values for CF₃ (+0.54) and Cl (+0.23) correlate with observed meta-directing effects.
Industrial and Pharmacological Relevance
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone, have shown promising anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the pharmacokinetic profiles of these compounds. Studies have demonstrated that similar compounds can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Some studies suggest that chlorinated pyridine derivatives exhibit significant antibacterial effects against a range of pathogens. The presence of chlorine and trifluoromethyl groups is believed to contribute to the enhanced activity against resistant strains of bacteria .
Herbicidal Activity
Pyridine derivatives are often utilized in the development of herbicides due to their ability to disrupt plant growth processes. Research has indicated that this compound may inhibit specific enzymes involved in plant metabolism, leading to effective weed control . Field trials have shown its potential in controlling various weed species without adversely affecting crop yields.
Development of Functional Materials
The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials such as coatings and polymers. Its stability under various environmental conditions allows for its use in creating durable and effective coatings with protective properties against corrosion and UV radiation .
Case Studies
Mechanism of Action
The mechanism by which (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, their properties, and applications:
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features/Applications | References |
|---|---|---|---|---|---|
| (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone | C₁₃H₇Cl₂F₃NO | 330.11 (calc.) | Not explicitly listed | Base compound; used as a pesticide intermediate. | |
| (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone | C₁₆H₈Cl₂F₃N₃O | 386.16 | 1311278-51-9 | Pyrazole-pyridine hybrid; agrochemical intermediate with enhanced binding affinity. | |
| Haloxyfop-ethoxy ethyl (Etotyl) | C₁₉H₁₈ClF₃NO₄ | 434.80 | 87237-48-7 | Herbicide; banned due to carcinogenicity. Shares the 3-chloro-5-(trifluoromethyl)pyridine core. | |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone | C₁₃H₇ClF₃N₂O₃ | 345.66 | 478042-10-3 | Nitrophenyl substitution increases electrophilicity; potential insecticide. | |
| This compound N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone | C₂₀H₁₀Cl₂F₆N₄O₂ | 523.22 | 338770-77-7 | Hydrazone derivative; likely used in targeted pesticide formulations. |
Structural and Functional Comparisons
Pyrazole vs. This modification is associated with improved pesticidal activity in field trials.
Hydrazone derivatives (e.g., CAS 338770-77-7) exhibit extended conjugation, which could stabilize interactions with enzyme active sites in pests .
Toxicity and Regulatory Status Haloxyfop-ethoxy ethyl (CAS 87237-48-7), a herbicide sharing the 3-chloro-5-(trifluoromethyl)pyridine moiety, was banned due to carcinogenicity in animal studies . This contrasts with the base compound, which remains under investigation for safer formulations.
Synthetic Pathways
- Haloxyfop derivatives () and the base compound likely share synthetic intermediates, such as 3-chloro-5-(trifluoromethyl)-2-pyridinyl ethers, but diverge in esterification or coupling steps .
Research Findings
- Agrochemical Efficacy : Pyrazole-pyridine hybrids (e.g., CAS 1311278-51-9) demonstrated 20–30% higher insecticidal activity against Spodoptera frugiperda compared to the base compound in laboratory assays .
- Metabolic Stability : The trifluoromethyl group in all analogs resists oxidative degradation, prolonging half-life in soil by up to 60 days .
- Safety Profile : Nitrophenyl-substituted analogs (CAS 478042-10-3) showed elevated cytotoxicity in mammalian cell lines (IC₅₀ = 12 μM), necessitating stringent handling protocols .
Notes
- Contradictions : While the base compound and its hydrazone derivatives are under active research, haloxyfop analogs (CAS 87237-48-7) highlight the importance of structural tweaks to mitigate toxicity .
Biological Activity
(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone, also known by its CAS number 338953-54-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C13H6Cl2F3NO
- Molecular Weight : 320.09 g/mol
- Physical State : Predicted melting point around 376.0 °C and density approximately 1.467 g/cm³ .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer research and neuropharmacology.
Cytotoxicity Assays
In vitro assays are crucial for evaluating the cytotoxic potential of compounds. For instance, research involving similar arylpyridine derivatives has demonstrated their ability to inhibit cell proliferation in melanoma cells significantly. The selective cytotoxic effects observed suggest that this compound could also exhibit similar properties .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B9 | VMM917 | 4.9 | Apoptosis induction, cell cycle arrest |
| Analog | A375 | TBD | TBD |
Neuropharmacological Activity
Compounds in the same class as this compound have been explored for their potential as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These interactions can lead to enhanced neurotransmission and may provide therapeutic benefits in neurodegenerative diseases .
Case Studies
- Melanoma Treatment : A study highlighted the efficacy of a related compound in inducing selective cytotoxicity in melanoma cells, suggesting that this compound could be a candidate for further investigation in oncology .
- Neuropharmacological Effects : Research into arylpyridine derivatives indicated their potential role in modulating nAChRs, which could lead to advancements in treating cognitive disorders .
Q & A
Q. What are the recommended synthetic routes for (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyridine and chlorophenyl precursors. For example, nucleophilic aromatic substitution or Pd-catalyzed cross-coupling can be employed. Key intermediates include halogenated pyridines and benzophenone derivatives.
- Characterization :
- HPLC/Purity Analysis : Monitor reaction progress and identify impurities using reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- NMR/FT-IR : Confirm intermediate structures via H/C NMR (CDCl₃ or DMSO-d₆) and FT-IR (e.g., carbonyl stretch at ~1650–1750 cm⁻¹) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Methodological Answer :
Advanced Research Questions
Q. How can density functional theory (DFT) enhance understanding of the compound’s electronic properties and reactivity?
- Methodological Answer :
- Software : Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) basis set for geometry optimization .
- Properties Analyzed :
- Frontier molecular orbitals (HOMO-LUMO gap) to predict charge transfer behavior.
- Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
- Validation : Compare calculated IR spectra with experimental data to verify accuracy .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
- Methodological Answer :
- Assay Standardization :
- Use consistent microbial strains (e.g., E. coli ATCC 25922) and broth microdilution (CLSI guidelines) for MIC determination.
- Control for solvent effects (e.g., DMSO ≤1% v/v) .
- Purity Verification : Analyze batches via HPLC (>98% purity) to rule out impurity-driven artifacts .
- Structural Analog Comparison : Test derivatives (e.g., pyrazolone variants) to isolate structure-activity relationships .
Q. What strategies are effective for molecular docking studies targeting enzyme inhibition (e.g., kinases)?
- Methodological Answer :
- Target Preparation : Retrieve protein structures (e.g., PDB ID 1ATP) and remove water/ligands using PyMOL.
- Docking Software : AutoDock Vina with Lamarckian genetic algorithm (grid size 60 × 60 × 60 Å, centered on active site) .
- Validation : Redock co-crystallized ligands (RMSD ≤2.0 Å) to confirm protocol accuracy.
- Analysis : Prioritize compounds with ΔG ≤ -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Asp86 in S. aureus gyrase) .
Data Contradiction Analysis
Q. How to interpret conflicting results in thermal stability studies under varying conditions?
- Methodological Answer :
- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to compare decomposition profiles.
- Environmental Control : Assess humidity impact (e.g., 30% vs. 70% RH) using dynamic vapor sorption (DVS) .
- Crystallinity Correlation : Link stability differences to polymorphic forms via PXRD (e.g., amorphous vs. crystalline phases) .
Applications in Material Science
Q. What methodologies are used to evaluate the compound’s potential in electronic materials?
- Methodological Answer :
- Charge Transport : Measure hole/electron mobility via space-charge-limited current (SCLC) in thin-film devices.
- Bandgap Analysis : UV-vis-NIR spectroscopy (Tauc plot) to determine optical bandgap .
- Thermal Stability : TGA (5% weight loss temperature >250°C preferred for device integration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
